An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: Core Physicochemical and Analytical Properties
An In-depth Technical Guide to 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride: Core Physicochemical and Analytical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as 7-deazaadenine, is a pivotal heterocyclic scaffold in medicinal chemistry. As an isomer of adenine where the nitrogen at position 7 is replaced by a carbon, it serves as a crucial building block for a diverse range of biologically active molecules, most notably as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. This technical guide provides a comprehensive overview of the fundamental physicochemical and analytical properties of its hydrochloride salt, 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. This document is intended to be a valuable resource for researchers and drug development professionals, offering insights into its structure, solubility, stability, and analytical characterization.
Chemical and Physical Properties
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is the salt form of the 7-deazaadenine base, which enhances its aqueous solubility and handling properties.
Structure and Nomenclature
-
IUPAC Name: 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride
-
Synonyms: 7-Deazaadenine hydrochloride, 4-Amino-7H-pyrrolo[2,3-d]pyrimidine hydrochloride
-
CAS Number: 1233518-21-2[1]
-
Molecular Formula: C₆H₇ClN₄[2]
-
Molecular Weight: 170.60 g/mol [2]
The core structure consists of a pyrimidine ring fused to a pyrrole ring, forming the pyrrolo[2,3-d]pyrimidine bicyclic system. The amine group at position 4 is a key feature for its biological activity and further chemical modifications. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically on the pyrimidine ring.
Physicochemical Data
A summary of the key physicochemical properties of 7H-pyrrolo[2,3-d]pyrimidin-4-amine and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| Appearance | White to light yellow or light orange powder/crystal | [3] |
| Melting Point (free base) | 257 °C | [4] |
| pKa (free base, calculated) | N1: 5.2, N3: 3.2 | [5][6] |
| LogP (free base, calculated) | 0.54 | [7] |
Note: Experimental data for the hydrochloride salt's melting point and LogP were not available in the searched literature. The pKa values are calculated for the free base, 7-deazaadenosine.
Solubility Profile
While specific quantitative solubility data for 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride in various solvents is not extensively published, its nature as a hydrochloride salt suggests good solubility in aqueous solutions. General solubility information for related compounds indicates solubility in water and methanol. For practical laboratory use, it is recommended to determine the solubility in relevant solvent systems empirically. A general procedure for solubility determination is provided below.
Experimental Protocol: Solubility Determination
-
Preparation of Saturated Solutions: Add an excess amount of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride to a known volume of the solvent of interest (e.g., water, DMSO, ethanol, 0.1 M HCl, pH 7.4 buffer) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Centrifuge the vials to pellet the undissolved solid. Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantification: Analyze the diluted solution using a validated analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve of known concentrations.
-
Calculation: Calculate the solubility in mg/mL or mM based on the concentration of the saturated solution.
Analytical Characterization
Accurate characterization of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is crucial for quality control and regulatory purposes. The following section outlines the key analytical techniques used for its identification and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of 7H-pyrrolo[2,3-d]pyrimidin-4-amine. The spectrum of the free base in DMSO-d₆ typically shows characteristic signals for the pyrrole and pyrimidine protons, as well as the amine and NH protons.[2]
Typical ¹H NMR (DMSO-d₆, 300 MHz) chemical shifts for the free base (7H-pyrrolo[2,3-d]pyrimidin-4-amine): [2]
-
δ 11.42 (s, 1H, pyrrole NH)
-
δ 8.01 (s, 1H, pyrimidine CH)
-
δ 7.05 (dd, J=3.5, 2.1 Hz, 1H, pyrrole CH)
-
δ 6.85 (s, 2H, NH₂)
-
δ 6.51 (dd, J=3.4, 1.8 Hz, 1H, pyrrole CH)
For the hydrochloride salt, shifts in the proton signals, particularly those of the pyrimidine ring and the amine group, are expected due to protonation.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule.
Characteristic IR absorptions (cm⁻¹) for the free base: [2]
-
3414, 3291 (N-H stretching of amine and pyrrole)
-
3086 (C-H aromatic stretching)
-
1640 (C=N stretching)
-
1475 (aromatic ring stretching)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For the free base, the expected [M+H]⁺ ion would be at m/z 135.0665.
High-Performance Liquid Chromatography (HPLC)
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Suggested Starting HPLC Parameters:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic content.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).
-
Column Temperature: 30 °C
Stability Profile
The stability of 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a critical parameter for its storage and handling. Forced degradation studies are performed to understand its degradation pathways and to develop a stability-indicating analytical method.[4][8]
Forced Degradation Studies
Forced degradation studies should be conducted according to ICH guidelines (Q1A(R2)). This involves subjecting the compound to various stress conditions.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Expected Degradation Pathways: The pyrrolo[2,3-d]pyrimidine core is generally stable, but degradation can occur under harsh conditions.
-
Hydrolysis: The amine group at position 4 could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the formation of the corresponding 4-hydroxy derivative (7-deazahypoxanthine).
-
Oxidation: The electron-rich pyrrole ring may be susceptible to oxidation.
Safety and Handling
While a specific safety data sheet (SDS) for 7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is not widely available, information from related compounds suggests the following precautions.
-
Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Applications in Drug Discovery and Development
7H-pyrrolo[2,3-d]pyrimidin-4-amine is a valuable scaffold in drug discovery due to its structural similarity to adenine, allowing it to interact with a variety of biological targets.
Key Therapeutic Areas of Interest for Derivatives:
-
Kinase Inhibition: The 7H-pyrrolo[2,3-d]pyrimidine core is a common feature in many kinase inhibitors, targeting enzymes involved in cancer and inflammatory diseases.[10][11]
-
Antiviral Activity: Derivatives have shown promise as antiviral agents.
-
Antiparasitic Agents: The scaffold has been explored for the development of drugs against parasites like Plasmodium falciparum.[2]
Signaling Pathway Involvement of Downstream Products
Caption: Inhibition of the JAK-STAT signaling pathway by Tofacitinib.
Conclusion
7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride is a fundamentally important building block in modern medicinal chemistry. A thorough understanding of its basic properties, including its physicochemical characteristics, stability, and analytical profile, is essential for its effective use in research and development. This guide provides a foundational overview of these properties and outlines standard methodologies for their assessment, serving as a valuable resource for scientists working with this versatile scaffold. Further experimental investigation is encouraged to establish a more comprehensive and quantitative dataset for this key chemical entity.
References
-
Seanego, T. D., Chavalala, H. E., Henning, H. H., de Koning, C. B., Hoppe, H. C., Ojo, K. K., & Rousseau, A. L. (2022). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 17(22), e202200421. [Link]
-
PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method. [Link]
-
Man-Yin Tsang, V., & Chow, C. S. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 127(16), 3649–3658. [Link]
-
Man-Yin Tsang, V., & Chow, C. S. (2023). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC. [Link]
-
Bar-Eli, A., & Collins, F. M. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2147–2159. [Link]
-
Journal of Pharmaceutical Negative Results. (2023). Development And Validation Of Stability Indicating Rp-Hplc Method For The Quantification Of Amine Impurity In Tofacitinib Tablets Dosage Form. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ikeda, Y. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1–15. [Link]
-
Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. Journal of Applied Pharmaceutical Science, 6(09), 129-138. [Link]
-
Al-Akkam, E. J., Jasim, L. S., & Al-khafaji, H. H. (2021). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. IOP Conference Series: Materials Science and Engineering, 1090(1), 012072. [Link]
-
Li, C., Zhang, Y., Wang, M., Wang, Y., Zhang, N., & Li, J. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96–112. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-28. [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]
-
Patel, K. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. [Link]
-
PubChem. (n.d.). pKa (acid-base dissociation constant) as determined by potentiometric titration. [Link]
-
Kaspersen, S. J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. [Link]
-
Zhang, T., et al. (2019). Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 169, 121-143. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2018). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]
-
ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
-
PubChem. (n.d.). 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. [Link]
-
Analytical Methods. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2173107-06-5|7-Tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
